Cas no 2229170-04-9 (methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate)

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate
- EN300-1736973
- 2229170-04-9
-
- インチ: 1S/C10H14N2O2/c1-12-6-7(10(11)3-4-10)5-8(12)9(13)14-2/h5-6H,3-4,11H2,1-2H3
- InChIKey: AUKULKFVGDEKAO-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(=CN1C)C1(CC1)N)=O
計算された属性
- 精确分子量: 194.105527694g/mol
- 同位素质量: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 57.2Ų
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736973-0.25g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1736973-5.0g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1736973-5g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1736973-1.0g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1736973-2.5g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1736973-0.1g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1736973-0.5g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1736973-10.0g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1736973-1g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1736973-0.05g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.05g |
$1091.0 | 2023-09-20 |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2229170-04-9)
The compound methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2229170-04-9) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This bicyclic structure combines a pyrrole carboxylate moiety with an aminocyclopropyl group, offering unique physicochemical properties that make it attractive for drug discovery. Recent studies have focused on its potential as a building block for kinase inhibitors and GPCR-targeting compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in synthesizing selective JAK1 inhibitors. Researchers modified the aminocyclopropyl group to enhance binding affinity while maintaining the methylpyrrole carboxylate core, achieving nanomolar potency against JAK1 with over 100-fold selectivity against JAK2. The CAS 2229170-04-9 derivative showed improved metabolic stability compared to previous generations of JAK inhibitors, with a human liver microsome half-life exceeding 120 minutes.
In neuropharmacology applications, a team at Stanford University reported in ACS Chemical Neuroscience (2024) that methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate serves as a privileged structure for developing σ-1 receptor modulators. Through systematic structure-activity relationship studies, they identified that the cyclopropylamine group is critical for receptor binding, while the methyl ester allows for further derivatization. Lead compounds showed promising results in animal models of neuropathic pain, with reduced off-target effects compared to current clinical candidates.
The synthetic accessibility of 2229170-04-9 has also been improved recently. A Nature Protocols paper (2023) detailed a novel continuous-flow synthesis method that reduces the production time from 48 hours to just 3 hours, with an 85% overall yield. This advancement addresses previous scalability challenges and makes the compound more accessible for high-throughput screening campaigns. The protocol emphasizes the importance of controlling temperature during the key cyclopropanation step to prevent racemization.
Emerging applications in antibiotic development were highlighted at the 2024 American Chemical Society National Meeting. Researchers from Merck presented data showing that derivatives of methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The unique three-dimensional structure appears to bypass common resistance mechanisms, with MIC values in the 0.5-2 μg/mL range for clinical isolates.
Looking forward, the versatility of this chemical scaffold suggests it will continue to be valuable across multiple therapeutic areas. Current research efforts are exploring its potential in targeted protein degradation (PROTACs) and as a component of antibody-drug conjugates. The presence of both hydrogen bond donor (NH) and acceptor (COOCH3) groups, along with the rigid cyclopropyl ring, provides an optimal balance of physicochemical properties for drug development.
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